
9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one is a synthetic androgenic steroid. It is a derivative of testosterone, modified to enhance its anabolic properties while reducing androgenic effects. This compound is known for its role in stimulating or controlling the development and maintenance of masculine characteristics in vertebrates by binding to androgen receptors .
Preparation Methods
The synthesis of 9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one involves multiple steps, starting from basic steroid structures. The process typically includes:
Fluorination: Introduction of a fluorine atom at the 9th position.
Hydroxylation: Addition of hydroxyl groups at the 11th and 17th positions.
Methylation: Introduction of methyl groups at the 16th and 17th positions.
Cyclization: Formation of the androstane ring structure.
Industrial production methods often involve the use of advanced organic synthesis techniques, including catalytic hydrogenation and selective oxidation .
Chemical Reactions Analysis
9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroid structures and reactions.
Biology: Investigated for its effects on cellular processes and gene expression related to androgen receptors.
Medicine: Explored for potential therapeutic uses in hormone replacement therapy and treatment of muscle-wasting diseases.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Mechanism of Action
The mechanism of action of 9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased muscle mass and strength. The molecular targets include various genes involved in protein synthesis and muscle growth .
Comparison with Similar Compounds
Compared to other similar compounds, 9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one is unique due to its specific modifications:
9-Fluoro-11,17-dihydroxy-17-methylandrost-4-en-3-one: Lacks the additional methyl group at the 16th position.
9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione: Contains additional hydroxyl and keto groups, altering its biological activity.
(11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al: Features different structural modifications that impact its function .
These structural differences result in variations in their anabolic and androgenic effects, making this compound a distinct compound with specific applications and benefits.
Properties
CAS No. |
2708-45-4 |
|---|---|
Molecular Formula |
C21H31FO3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-10,13,16,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H31FO3/c1-12-9-16-15-6-5-13-10-14(23)7-8-18(13,2)21(15,22)17(24)11-19(16,3)20(12,4)25/h10,12,15-17,24-25H,5-9,11H2,1-4H3/t12-,15+,16+,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
DWOBOIHVETVJBV-MVINOYJNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


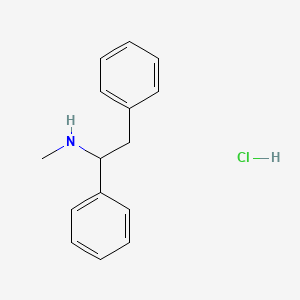
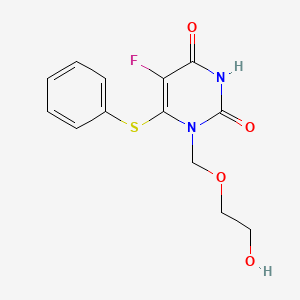
![3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide](/img/structure/B12808634.png)
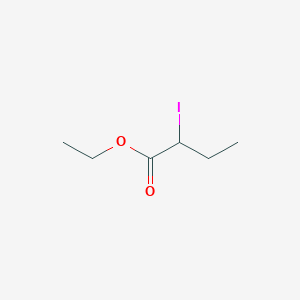
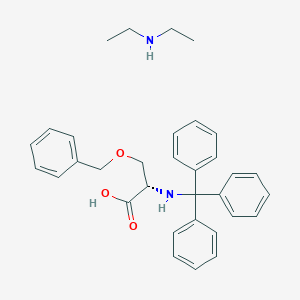
![N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12808648.png)
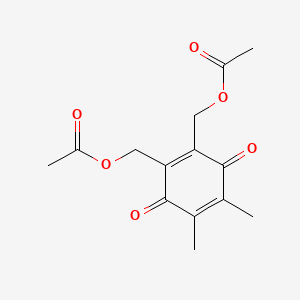
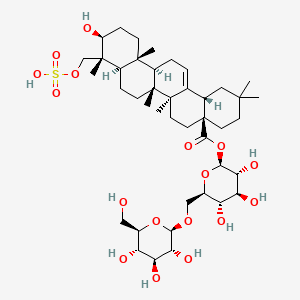
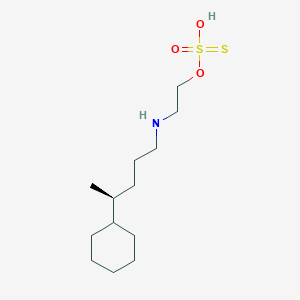
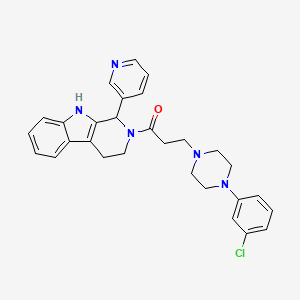
![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)
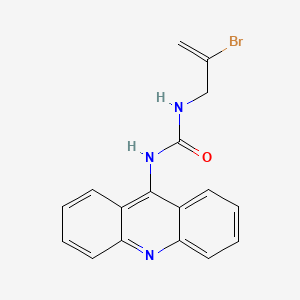
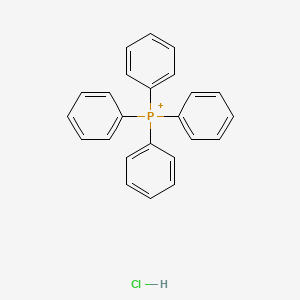
![propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate](/img/structure/B12808710.png)
